molecular formula C9H14N2 B14662794 2,2,4,4-Tetramethylpentanedinitrile CAS No. 51937-69-0

2,2,4,4-Tetramethylpentanedinitrile

Cat. No.: B14662794
CAS No.: 51937-69-0
M. Wt: 150.22 g/mol
InChI Key: OMDBQUJWRWFIEG-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentanedinitrile is an organic compound with the molecular formula C9H16N2 It is characterized by the presence of two nitrile groups attached to a pentane backbone, with four methyl groups providing steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylpentanedinitrile typically involves the reaction of 2,2,4,4-Tetramethylpentane with a nitrile source under specific conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the nitrile groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrilation processes, where the starting material is subjected to high temperatures and pressures in the presence of a catalyst. This ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpentanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,4,4-Tetramethylpentanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,4,4-Tetramethylpentanedinitrile exerts its effects depends on the specific reaction or application. In general, the nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the generation of desired products. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: Lacks the nitrile groups but has a similar carbon backbone.

    2,2,4-Trimethylpentane: Has one less methyl group and no nitrile groups.

Properties

CAS No.

51937-69-0

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2,2,4,4-tetramethylpentanedinitrile

InChI

InChI=1S/C9H14N2/c1-8(2,6-10)5-9(3,4)7-11/h5H2,1-4H3

InChI Key

OMDBQUJWRWFIEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C)C#N)C#N

Origin of Product

United States

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